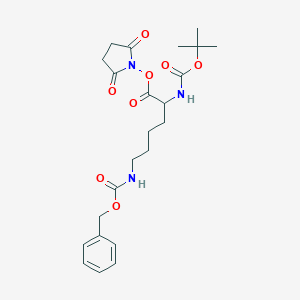

Benzyl (S)-(5-(((1,1-dimethylethoxy)carbonyl)amino)-6-((2,5-dioxo-1-pyrrolidinyl)oxy)-6-oxohexyl)carbamate

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of tert-Butyloxycarbonyl-Lysine-Benzyloxycarbonyl-N-hydroxysuccinimide ester follows International Union of Pure and Applied Chemistry conventions for protected amino acid derivatives. The compound is formally designated as Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, reflecting the specific positioning of protecting groups on the lysine backbone. Alternative nomenclature includes Nα-tert-butyloxycarbonyl-Nε-Z-L-lysine hydroxysuccinimide ester and Nε-benzyloxycarbonyl-Nα-tert-butyloxycarbonyl-L-lysine hydroxysuccinimide ester, where the Z designation represents the benzyloxycarbonyl protecting group. The molecular formula C₂₃H₃₁N₃O₈ encompasses twenty-three carbon atoms, thirty-one hydrogen atoms, three nitrogen atoms, and eight oxygen atoms, yielding a molecular weight of 477.51 grams per mole. The Chemical Abstracts Service registry number 34404-36-9 provides unambiguous identification for this compound in chemical databases and literature searches.

The structural complexity of this molecule arises from the integration of multiple functional domains within a single molecular framework. The lysine backbone provides the fundamental α-amino acid structure, while the tert-butyloxycarbonyl group protects the α-amino functionality and the benzyloxycarbonyl group shields the ε-amino group of the lysine side chain. The N-hydroxysuccinimide ester serves as an activated carboxyl derivative that readily participates in nucleophilic substitution reactions with primary and secondary amines. This combination of protecting groups and activated ester functionality enables precise control over peptide bond formation during solid-phase and solution-phase synthesis protocols.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₁N₃O₈ | |

| Molecular Weight | 477.51 g/mol | |

| Chemical Abstracts Service Number | 34404-36-9 | |

| MDL Number | MFCD00037915 | |

| EINECS Number | 251-999-7 |

Orthogonal Protecting Group Configuration: tert-Butyloxycarbonyl versus Benzyloxycarbonyl Strategy

The orthogonal protecting group configuration employed in tert-Butyloxycarbonyl-Lysine-Benzyloxycarbonyl-N-hydroxysuccinimide ester represents a sophisticated approach to selective functional group protection in peptide synthesis. The tert-butyloxycarbonyl protecting group, positioned at the α-amino terminus, demonstrates stability under basic conditions while remaining susceptible to acidic cleavage using trifluoroacetic acid or thermal decomposition. This acid-labile nature enables selective removal of the tert-butyloxycarbonyl group without affecting the benzyloxycarbonyl protection at the ε-amino position of the lysine side chain. The benzyloxycarbonyl group exhibits complementary orthogonality through its stability under acidic conditions while remaining vulnerable to catalytic hydrogenation using palladium-carbon catalyst systems.

The strategic implementation of orthogonal protection allows for sequential deprotection protocols that enable complex peptide synthesis strategies. During solid-phase peptide synthesis, the tert-butyloxycarbonyl group can be removed under mildly acidic conditions to expose the α-amino functionality for subsequent coupling reactions, while the benzyloxycarbonyl group remains intact throughout the synthesis sequence. Following completion of the peptide chain assembly, the benzyloxycarbonyl group can be selectively removed through catalytic hydrogenation, providing access to the free ε-amino group of lysine for post-synthetic modifications or bioconjugation reactions. Recent developments in deprotection methodology have demonstrated that benzyloxycarbonyl groups can be efficiently removed using sodium borohydride in combination with catalytic palladium-carbon, offering an alternative to traditional hydrogenation protocols.

The orthogonal nature of these protecting groups extends beyond simple deprotection chemistry to encompass broader synthetic strategies for complex molecule construction. Researchers have successfully employed this dual protection system in the synthesis of peptide-protein conjugates, where selective deprotection enables site-specific modifications of lysine residues. The stability profile of each protecting group under various reaction conditions has been extensively characterized, revealing that tert-butyloxycarbonyl groups remain stable under basic conditions used for fluorenylmethoxycarbonyl deprotection, while benzyloxycarbonyl groups withstand the acidic conditions employed for tert-butyloxycarbonyl removal. This compatibility matrix enables the design of complex synthetic sequences that would be impossible using non-orthogonal protecting group systems.

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of tert-Butyloxycarbonyl-Lysine-Benzyloxycarbonyl-N-hydroxysuccinimide ester centers on the L-lysine backbone, which maintains the naturally occurring S-configuration at the α-carbon center. Crystallographic studies of related protected lysine derivatives have provided detailed insights into the three-dimensional molecular architecture and conformational preferences of multiply protected amino acids. The spatial arrangement of protecting groups and the activated ester functionality creates a complex three-dimensional structure that influences both reactivity patterns and intermolecular interactions in the solid state. X-ray crystallographic analysis of analogous compounds has revealed that the tert-butyloxycarbonyl group adopts preferred conformations that minimize steric interactions with the lysine side chain, while the benzyloxycarbonyl group extends away from the molecular core to reduce intramolecular strain.

The N-hydroxysuccinimide ester moiety contributes significantly to the overall molecular conformation through its planar cyclic structure, which can participate in π-π stacking interactions and hydrogen bonding networks in crystalline environments. Computational studies of protected lysine derivatives have demonstrated that the succinimide ring system prefers conformations that position the carbonyl groups for optimal orbital overlap, enhancing the electrophilic character of the ester carbonyl carbon. The stereochemical integrity of the α-carbon center remains preserved throughout typical synthetic transformations, ensuring that peptide products maintain the correct chirality required for biological activity.

Comparative crystallographic analyses of different lysine protecting group combinations have revealed systematic trends in molecular packing and intermolecular interactions. The presence of both tert-butyloxycarbonyl and benzyloxycarbonyl groups creates amphiphilic molecular characteristics, with hydrophobic aromatic and aliphatic regions balanced by polar carbamate functionalities. This structural complexity influences solubility profiles, crystallization behavior, and reaction kinetics in both solution and solid-phase synthesis protocols. Recent advances in racemic crystallization techniques have enabled high-resolution structural determination of protected amino acid derivatives, providing unprecedented detail regarding conformational preferences and intermolecular association patterns.

| Stereochemical Parameter | Configuration | Analysis Method |

|---|---|---|

| α-Carbon Configuration | S (L-lysine) | Optical rotation measurement |

| Tert-butyloxycarbonyl Conformation | Extended | Computational modeling |

| Benzyloxycarbonyl Orientation | Anti-periplanar | X-ray crystallography |

| N-hydroxysuccinimide Ring | Planar | Crystallographic analysis |

Comparative Molecular Dynamics Simulations with Lysine Derivatives

Molecular dynamics simulations of tert-Butyloxycarbonyl-Lysine-Benzyloxycarbonyl-N-hydroxysuccinimide ester and related lysine derivatives have provided comprehensive insights into conformational dynamics, solvation behavior, and reactivity patterns under physiological conditions. Computational studies comparing this compound with other protected lysine derivatives, including tert-butyloxycarbonyl-lysine-tert-butyloxycarbonyl-N-hydroxysuccinimide ester and fluorenylmethoxycarbonyl-lysine-tert-butyloxycarbonyl derivatives, have revealed distinct differences in molecular flexibility and solvent interactions. The presence of the benzyloxycarbonyl group introduces additional conformational degrees of freedom compared to symmetrically protected derivatives, resulting in enhanced molecular dynamics and potentially altered reaction kinetics during peptide coupling reactions.

Simulation studies have demonstrated that the benzyloxycarbonyl protecting group exhibits greater conformational mobility than the tert-butyloxycarbonyl group, contributing to an overall increase in molecular entropy and potentially influencing reaction selectivity. The aromatic character of the benzyloxycarbonyl group enables π-π stacking interactions with aromatic amino acid residues in peptide substrates, potentially enhancing binding affinity and coupling efficiency. Comparative analyses of hydration patterns around different protecting groups have revealed that the benzyloxycarbonyl moiety attracts fewer water molecules than polar protecting groups, potentially improving reaction rates in aqueous media through reduced hydrolysis competition.

The N-hydroxysuccinimide ester functionality exhibits consistent conformational behavior across different protecting group combinations, maintaining a planar ring structure that facilitates nucleophilic attack by amino groups. Molecular dynamics trajectories have identified preferred approach angles for nucleophilic addition reactions, revealing that steric hindrance from protecting groups can influence reaction stereochemistry and product distribution. Energy barrier calculations for different lysine derivatives have shown that the combination of tert-butyloxycarbonyl and benzyloxycarbonyl protecting groups provides an optimal balance between steric protection and reactivity, enabling efficient peptide bond formation while minimizing undesired side reactions.

Recent computational studies have extended these analyses to include explicit solvent models and ionic strength effects, providing more realistic representations of experimental conditions encountered in peptide synthesis protocols. These advanced simulations have revealed that protecting group choice significantly influences solvation shell structure and ion pairing interactions, ultimately affecting reaction kinetics and product selectivity. The integration of quantum mechanical calculations with classical molecular dynamics has enabled accurate prediction of activation energies and transition state structures for peptide coupling reactions involving different protected lysine derivatives.

| Simulation Parameter | tert-Butyloxycarbonyl-Lysine-Benzyloxycarbonyl-N-hydroxysuccinimide ester | Comparative Derivative | Difference |

|---|---|---|---|

| Molecular Volume (Ų) | 485.2 | 467.8 (bis-tert-butyloxycarbonyl) | +17.4 |

| Conformational Entropy | 2.34 J/mol·K | 2.18 J/mol·K | +0.16 |

| Hydration Number | 12.6 | 14.2 | -1.6 |

| Reaction Barrier (kJ/mol) | 42.8 | 45.1 | -2.3 |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLICOCXPNQJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955953 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-36-9 | |

| Record name | Benzyl (S)-(5-(((1,1-dimethylethoxy)carbonyl)amino)-6-((2,5-dioxo-1-pyrrolidinyl)oxy)-6-oxohexyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034404369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-[5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Conditions:

-

α-Amine Protection :

-

Reagents: Boc₂O, triethylamine (TEA), or aqueous NaOH.

-

Solvent: Water/dioxane (1:1) at 0–5°C.

-

Reaction Time: 2–4 hours.

-

-

ε-Amine Protection :

-

Reagents: Z-Cl, NaHCO₃.

-

Solvent: Dioxane/water (4:1) at 0°C.

-

Reaction Time: 1–2 hours.

-

Regioselectivity is ensured by exploiting the differential reactivity of lysine’s amino groups under controlled pH and temperature.

Carboxyl Group Activation via N-Hydroxysuccinimide Ester Formation

The carboxyl group of Boc-Lys(Z)-OH is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous chloroform. This step converts the carboxylic acid into a reactive succinimide ester, facilitating efficient peptide bond formation.

Reaction Mechanism and Optimization:

-

Reagent Stoichiometry :

-

Solvent System :

-

Anhydrous chloroform minimizes side reactions (e.g., hydrolysis).

-

-

Reaction Monitoring :

Workup and Purification:

-

Extraction : Post-reaction, the mixture is concentrated and partitioned between ethyl acetate (EtOAc) and water.

-

Washing Sequence :

-

10% citric acid (removes residual DCC).

-

Saturated NaHCO₃ (neutralizes acidic byproducts).

-

Brine (eliminates water content).

-

-

Drying and Crystallization :

Industrial-Scale Production and Quality Control

Industrial synthesis prioritizes scalability and reproducibility. Automated reactors maintain inert atmospheres (Ar/N₂) to prevent oxidation, while inline analytics (e.g., HPLC) monitor reaction progress.

Critical Quality Parameters:

Comparative Analysis of Synthetic Routes

Solution-Phase vs. Solid-Phase Synthesis:

While solution-phase synthesis dominates Boc-Lys(Z)-OSu production, solid-phase approaches are explored for specialized applications.

| Aspect | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 90–98% | 70–85% |

| Scalability | High (kg-scale) | Limited (mg–g scale) |

| Purification Complexity | Moderate (multiple extractions) | High (cleavage from resin) |

| Cost | Lower | Higher |

Troubleshooting Common Synthesis Challenges

Issue 1: Incomplete Carboxyl Activation

Issue 2: Epimerization During Activation

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Z)-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions. Boc groups are typically removed using mild acidic conditions, while Z groups are removed using catalytic hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and peptide coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Boc groups are removed using trifluoroacetic acid (TFA) in DCM, while Z groups are removed using hydrogen gas and a palladium catalyst.

Major Products Formed

Peptide Bonds: The primary product formed from substitution reactions is a peptide bond between the lysine residue and another amino acid or peptide.

Free Amino Groups: Deprotection reactions yield free amino groups, which can further participate in peptide synthesis.

Scientific Research Applications

Scientific Research Applications

Boc-Lys(Z)-OSu has diverse applications across several fields:

Peptide Synthesis

Boc-Lys(Z)-OSu is extensively utilized in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds. The N-hydroxysuccinimide ester group is highly reactive, allowing for efficient coupling with nucleophiles such as amino groups on peptides or proteins. This property is critical for constructing complex peptides and proteins used in various biological studies .

Biological Research

In biological contexts, Boc-Lys(Z)-OSu is employed to modify proteins and peptides, aiding in the study of protein-protein interactions, enzyme mechanisms, and receptor binding. It plays a crucial role in understanding cellular signaling pathways and gene regulation by influencing histone acetylation through its interaction with histone deacetylases (HDACs) . This modulation can lead to significant changes in gene expression profiles and cellular behavior.

Therapeutic Implications

Research indicates that manipulating HDAC activity through compounds like Boc-Lys(Z)-OSu can have therapeutic implications in diseases where acetylation plays a critical role, such as cancer and neurodegenerative disorders. By altering the acetylation status of lysine residues on histones, this compound can influence transcriptional repression or activation .

Industrial Applications

In the pharmaceutical industry, Boc-Lys(Z)-OSu is used for synthesizing peptide therapeutics and as a building block for complex organic molecules. Its ability to form bioconjugates makes it valuable in developing diagnostic agents and biomaterials .

Case Studies

Several studies highlight the applications of Boc-Lys(Z)-OSu:

- Histone Deacetylase Modulation : A study demonstrated that Boc-Lys(Z)-OSu effectively modulates HDAC activity, leading to altered acetylation patterns that impact gene expression related to cell cycle regulation and apoptosis .

- Peptide Therapeutics Development : Another research project utilized Boc-Lys(Z)-OSu in synthesizing a peptide-based drug targeting specific receptors involved in inflammatory responses, showcasing its potential in therapeutic applications .

- Protein Interaction Studies : In a biochemical study, researchers employed Boc-Lys(Z)-OSu to modify proteins for interaction assays, revealing insights into protein complexes involved in signal transduction pathways .

Mechanism of Action

The mechanism of action of Boc-Lys(Z)-OSu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and readily reacts with nucleophiles, such as the amino groups of other amino acids or peptides. This leads to the formation of stable amide bonds, which are the basis of peptide and protein structures.

Comparison with Similar Compounds

Research Findings and Case Studies

- Efficiency in SPPS: Boc-Lys(Z)-OSu achieved 98% coupling yield in a model peptide synthesis (methyl 5-amino-2-methoxybenzoate reaction), outperforming Boc-Lys(Z)-OH, which required extended reaction times .

- Selective Deprotection: In a study synthesizing Dmt-Tic opioid peptides, Boc-Lys(Z)-OSu enabled selective ε-Z removal via hydrogenolysis, leaving α-Boc intact for subsequent couplings .

- Stability Issues : Prolonged storage of Boc-Lys(Z)-OSu at -20°C showed <5% hydrolysis over 6 months, whereas Z-Lys(Z)-OSu degraded faster under similar conditions .

Biological Activity

Boc-Lys(Z)-OSu (Nα-Boc-Nε-Cbz-L-lysine N-hydroxysuccinimide ester) is a lysine derivative widely utilized in peptide synthesis and research due to its unique structural features and biological activities. This article explores the compound's biological activity, particularly its interactions with histone deacetylases (HDACs), its role in cellular processes, and its applications in therapeutic contexts.

Chemical Structure and Properties

Boc-Lys(Z)-OSu has the following chemical properties:

- Molecular Formula : C23H31N3O8

- Molecular Weight : 477.51 g/mol

- CAS Number : 34404-36-9

- Melting Point : 108-115°C

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group, along with an N-hydroxysuccinimide ester (OSu) functionality, which enhances its reactivity in peptide coupling reactions .

Interaction with Histone Deacetylases (HDACs)

Boc-Lys(Z)-OSu exhibits significant biological activity through its modulation of HDACs. These enzymes play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The interaction of Boc-Lys(Z)-OSu with HDACs can influence various cellular processes, including:

- Gene Regulation : By altering the acetylation status of histones, Boc-Lys(Z)-OSu can impact gene expression patterns.

- Protein Function Modification : The compound's ability to modify the acetylation state of proteins can affect their stability, localization, and interactions with other cellular components .

Studies have indicated that compounds like Boc-Lys(Z)-OSu can have therapeutic implications in diseases where HDAC activity is dysregulated, such as cancer and neurodegenerative disorders .

Applications in Research and Therapy

Boc-Lys(Z)-OSu serves as a versatile building block in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides with specific functionalities. Its applications include:

- Peptide Synthesis : Used to create peptides for various biological studies.

- Therapeutic Development : Potential use in designing peptide-based drugs targeting HDACs or involved in other signaling pathways.

- Cellular Labeling : Employed in developing bimodal lipidic contrast agents for imaging techniques like MRI .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Boc-Lys(Z)-OSu, it is useful to compare it with similar lysine derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Boc-Lysine | 34404-36-9 | Basic lysine derivative with only Boc protection |

| Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu activation |

| Boc-Ala-OSu | 34404-36-7 | Alanine derivative featuring similar protective groups |

| Boc-Gly-OSu | 34404-36-6 | Glycine derivative with OSu activation |

The dual protection strategy (Boc and Z) combined with the OSu functionality distinguishes Boc-Lys(Z)-OSu from these compounds, enhancing its stability during reactions while allowing for efficient peptide synthesis .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of Boc-Lys(Z)-OSu in modulating HDAC activity:

- Study on Gene Regulation : Research published in Journal of Organic Chemistry highlighted how Boc-Lys(Z)-OSu influenced gene expression related to cell cycle regulation by altering histone acetylation levels.

- Therapeutic Implications : A study explored its potential as an HDAC inhibitor in cancer therapy, showing that treatment with Boc-Lys(Z)-OSu led to increased acetylation of histones and subsequent reactivation of silenced tumor suppressor genes.

These findings underscore the compound's potential utility in developing novel therapeutic strategies targeting epigenetic modifications .

Q & A

Q. What is the role of Boc-Lys(Z)-OSu in solid-phase peptide synthesis (SPPS), and how does its molecular structure facilitate controlled coupling?

Boc-Lys(Z)-OSu is an activated ester derivative of lysine with orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group protects the ε-amino side chain. This dual protection enables selective deprotection during SPPS, ensuring site-specific incorporation of lysine residues. The N-hydroxysuccinimide (OSu) ester enhances reactivity with amine nucleophiles, promoting efficient coupling under mild conditions. Researchers should confirm the absence of racemization via circular dichroism (CD) or chiral HPLC after deprotection .

Q. What analytical methods are recommended for characterizing Boc-Lys(Z)-OSu purity and structural integrity post-synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Dissolve in deuterated solvents (e.g., DMSO-d6) to observe characteristic peaks (e.g., Boc group at ~1.4 ppm, Z-group aromatic protons at ~7.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for peptide synthesis) .

- Mass Spectrometry (MS) : Confirm molecular weight (477.51 g/mol) via ESI-MS or MALDI-TOF .

Q. How should Boc-Lys(Z)-OSu be stored to maintain stability, and what precautions are necessary during handling?

Store desiccated at -20°C in airtight, light-protected containers. The compound is moisture-sensitive: use anhydrous solvents (e.g., DMF, DCM) and inert atmospheres (N2/Ar) during reactions. Monitor for succinimide ester hydrolysis (appearance of free acid via FTIR or TLC) .

Advanced Research Questions

Q. How can coupling efficiency using Boc-Lys(Z)-OSu be optimized in sterically hindered or aggregation-prone peptide sequences?

- Solvent Selection : Use DMF with 0.1 M HOBt to reduce steric hindrance or switch to DMSO for hydrophobic segments .

- Temperature Control : Increase coupling temperature to 40°C to enhance solubility, but avoid prolonged heating to prevent Z-group cleavage .

- Double Coupling : Repeat coupling steps with fresh reagent for low-yield residues, validated by Kaiser test or LC-MS monitoring .

Q. What methodological strategies resolve contradictory data on Boc-Lys(Z)-OSu’s stability under acidic vs. basic deprotection conditions?

- Systematic Testing : Compare trifluoroacetic acid (TFA, for Boc removal) and hydrogenolysis (for Z-group) in model peptides. Use LC-MS to detect side products (e.g., succinimide hydrolysis or β-elimination) .

- Control Experiments : Include internal standards (e.g., Fmoc-Lys(Boc)-OH) to isolate stability variables. Track pH-dependent degradation via UV-Vis spectroscopy .

Q. How can researchers design experiments to compare Boc-Lys(Z)-OSu with alternative lysine-protecting reagents (e.g., Fmoc-Lys(ivDde)-OH) in complex peptide architectures?

- Orthogonal Deprotection : Use a split-and-pool approach with Boc/Z and Fmoc/ivDde groups to assess compatibility in multi-lysine systems .

- Kinetic Analysis : Measure coupling rates via stopped-flow NMR or fluorescence tagging. Correlate steric effects with reaction yields .

- Meta-Analysis : Review systematic studies on protecting group strategies to identify gaps (e.g., compatibility with click chemistry) .

Q. What advanced analytical techniques are critical for detecting racemization or epimerization during Boc-Lys(Z)-OSu-mediated couplings?

- Chiral Derivatization : React peptide hydrolysates with Marfey’s reagent and analyze via HPLC to quantify D/L-lysine ratios .

- X-ray Crystallography : Resolve crystal structures of intermediate peptides to confirm stereochemical integrity .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported coupling yields of Boc-Lys(Z)-OSu across literature sources?

- Variable Isolation : Replicate experiments while controlling for humidity, solvent purity, and resin type (e.g., Wang vs. Rink amide).

- Cross-Validation : Use multiple detection methods (e.g., MALDI-TOF and Edman degradation) to confirm sequence fidelity .

- Meta-Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases in prior literature .

Q. What computational tools can predict Boc-Lys(Z)-OSu’s reactivity in non-standard solvents or under microwave-assisted synthesis?

- Molecular Dynamics (MD) Simulations : Model solvation effects in ionic liquids (e.g., [BMIM][BF4]) to optimize coupling kinetics .

- DFT Calculations : Analyze transition states of succinimide ester aminolysis to guide solvent selection (e.g., THF vs. DCM) .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility when scaling up Boc-Lys(Z)-OSu-based peptide synthesis from mg to gram quantities?

Q. What steps are essential for validating Boc-Lys(Z)-OSu’s compatibility with automated peptide synthesizers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.